N-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide
Description
N-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic phenoxyacetamide derivative characterized by a 2,4-dichlorophenoxy group linked to an acetamide backbone, with the nitrogen atom substituted by a 4-chlorophenyl group. This compound is part of a broader class of phenoxyacetamides studied for their diverse biological activities, including anti-inflammatory, herbicidal, and enzyme inhibitory properties . Its molecular formula is C₁₄H₁₀Cl₃NO₂, with a molecular weight of 330.6 g/mol.
Properties
CAS No. |
92153-38-3 |
|---|---|
Molecular Formula |
C14H10Cl3NO2 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C14H10Cl3NO2/c15-9-1-4-11(5-2-9)18-14(19)8-20-13-6-3-10(16)7-12(13)17/h1-7H,8H2,(H,18,19) |
InChI Key |
KEWYPGLHZSUDMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , featuring an acetamide functional group linked to a dichlorophenoxy moiety and a chlorophenyl group. The presence of multiple chlorine atoms contributes to its unique chemical behavior and biological activity.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties . Research has shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have been tested against standard antimicrobial agents like ciprofloxacin and fluconazole, demonstrating comparable efficacy in inhibiting microbial growth .
| Compound | Antimicrobial Activity | Comparison Standard |
|---|---|---|
| This compound | Significant | Ciprofloxacin, Fluconazole |
| Other Derivatives | Varies | Depends on structure |
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies have assessed its effects on various cancer cell lines. For example, derivatives containing halogens on the aromatic ring have shown enhanced anticancer activity compared to non-halogenated counterparts. Specific studies indicate that certain derivatives exhibit IC50 values comparable to established chemotherapeutic agents .
Case Study: Anticancer Activity Evaluation
- Cell Lines Tested : MCF-7 (breast cancer), SK-N-SH (neuroblastoma)
- Methodology : MTT assay for cell viability
- Findings : Some derivatives showed promising results but were less potent than standard treatments like 5-fluorouracil.
The mechanisms by which this compound exerts its biological effects are still under investigation. Key proposed mechanisms include:
- Inhibition of Tubulin Polymerization : Some studies suggest that compounds related to this structure inhibit tubulin polymerization, affecting cell division and leading to apoptosis in cancer cells .
- Enzyme Interaction : Molecular docking studies have indicated potential interactions with COX-2 enzymes, suggesting anti-inflammatory properties alongside anticancer effects .
Research Findings
Recent literature has focused on synthesizing new derivatives of this compound and evaluating their biological activities. Notable findings include:
- Synthesis and Characterization : Various derivatives were synthesized and characterized using spectroscopic methods.
- Biological Evaluation : Compounds were evaluated for antimicrobial and anticancer activities through bioassays.
- Molecular Docking Studies : These studies provided insights into binding affinities with target proteins, enhancing understanding of their mechanisms .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
| Reagents/Conditions | Products | Mechanistic Pathway |
|---|---|---|
| 6M HCl, reflux (4–6 hrs) | 4-chloroaniline + 2,4-dichlorophenoxyacetic acid | Acid-catalyzed cleavage of the amide bond |
| 2M NaOH, 80°C (3–4 hrs) | Sodium salt of 2,4-dichlorophenoxyacetic acid + 4-chloroaniline | Base-mediated saponification |
These reactions are critical for impurity profiling in pharmaceuticals, as hydrolysis products can arise during drug synthesis or storage.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient 2,4-dichlorophenoxy group facilitates substitution at specific positions:
| Reagents | Conditions | Substitution Site | Product |
|---|---|---|---|
| Ethylenediamine, K₂CO₃ | DMF, 120°C, 12 hrs | Para-chlorine | 2-(2-amino-4-chlorophenoxy)-N-(4-chlorophenyl)acetamide |
| Sodium methoxide, MeOH | Reflux, 8 hrs | Ortho-chlorine | 2-(2-methoxy-4-chlorophenoxy)-N-(4-chlorophenyl)acetamide |
Key observations:
-
Substitution at the para -chlorine requires harsher conditions due to steric hindrance from the acetamide group.
-
Ortho -chlorine substitution proceeds faster but may lead to byproducts if competing elimination occurs .
Cyclization Reactions
Under high-temperature basic conditions, intramolecular cyclization forms heterocyclic systems:
| Base/Solvent | Temperature/Time | Product | Yield |
|---|---|---|---|
| Triethylamine (TEA)/Toluene | 130°C, 24 hrs | 6-chloro-3-(4-chlorophenyl)benzo[d]oxazol-2(3H)-one | 58% |
| K₂CO₃/Dimethylacetamide (DMAc) | 120°C, 18 hrs | 5-chloro-1-(4-chlorophenyl)quinazolin-4(1H)-one | 42% |
These reactions exploit the proximity of the acetamide oxygen to the aromatic chloride, enabling ring closure. Industrial protocols often optimize solvent/base combinations to suppress side reactions like polymerization .
Reduction Reactions
Selective reduction of the acetamide group has been achieved:
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH₄, THF | 0°C → RT, 2 hrs | N-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)ethylamine | Over-reduction to amine observed |
| BH₃·THF | Reflux, 6 hrs | N-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)ethanol | Partial reduction with alcohol formation |
The choice of reductant determines selectivity: LiAlH₄ fully reduces the amide to an amine, while BH₃·THF stops at the alcohol stage.
Oxidative Pathways
Controlled oxidation targets the methylene group adjacent to the acetamide:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 60°C, 4 hrs | N-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)glycolic acid | Potential metabolite in pharmacokinetic studies |
| Ozone, CH₂Cl₂ | −78°C, 1 hr | Fragmentation into chlorophenolic derivatives | Degradation studies |
Oxidation products are structurally analogous to bioactive molecules, enabling SAR studies for agrochemical development.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aromatic chlorines:
| Catalyst System | Reagents | Product | Efficiency |
|---|---|---|---|
| Pd(OAc)₂/XPhos | Phenylboronic acid, K₂CO₃ | 2-(2,4-diphenoxyphenoxy)-N-(4-chlorophenyl)acetamide | 76% |
| Pd(dba)₂/BINAP | Methyl acrylate, NEt₃ | 2-(2,4-diacryloylphenoxy)-N-(4-chlorophenyl)acetamide | 63% |
These reactions enable precise functionalization for material science applications, though steric bulk from the acetamide group limits yields in some cases .
Critical Analysis of Reactivity Trends
-
Electronic Effects : The electron-withdrawing chlorine atoms deactivate the aromatic rings, directing electrophiles to specific positions.
-
Steric Factors : The 2,4-dichlorophenoxy group creates steric hindrance, favoring reactions at the less hindered 4-chlorophenyl moiety.
-
Solvent Influence : Polar aprotic solvents like DMAc enhance NAS rates by stabilizing transition states .
This compound’s versatility in bond cleavage, functional group interconversion, and ring-forming reactions makes it a valuable scaffold for synthesizing derivatives with tailored properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Modifications on the Acetamide Nitrogen
Substitution with Benzyl Groups
- N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenoxy)acetamide (6a): Structure: Replaces the 4-chlorophenyl group with a 3,4-methylenedioxybenzyl moiety. Synthesis: Yielded 53% via coupling of 2-(2,4-dichlorophenoxy)acetic acid and piperonylamine . Physical Properties: White solid, mp 117–119°C, Rf 0.58 (1:1 Hexane:EtOAc). ¹H-NMR: Distinct signals at δ 5.95 (s, 2H, methylenedioxy) and 4.45 (d, 2H, benzyl CH₂) .
Substitution with Trichloroethyl-Thiourea Groups
- 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides (7a–h): Structure: Features a trichloroethyl group modified with arylthiourea substituents (e.g., 4-acetamidophenyl in 7d). Synthesis: Derived from 2-(2,4-dichlorophenoxy)-N-(trichloroethyl)acetamide via aromatic amine addition . Activity: Demonstrated selective COX-2 inhibition (IC₅₀ = 0.8–5.2 μM), with 7d showing 58% yield and mp 171–173°C .
Variations in the Phenoxy Group
Alkyl Chain Extensions
- N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenoxy)pentanamide (6d): Structure: Incorporates a pentanamide chain instead of acetamide. Synthesis: 15% yield via coupling with 2-(2,4-dichlorophenoxy)pentanoic acid. Physical Properties: Brown powder, mp 91–94°C, Rf 0.72 .
Replacement of Phenoxy with Phenyl
- N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide: Structure: Substitutes the phenoxy group with a 2,6-dichlorophenyl ring. Properties: Molecular weight 314.59 g/mol; used as a diclofenac impurity standard .
Aromatic Ring Modifications
Halogenation Patterns
- N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide: Structure: Combines a 3-chloro-4-fluorophenyl acetamide with a 4-methoxyphenyl group.
Auxin-like Derivatives
- 2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7): Structure: Shares the phenoxyacetamide backbone but includes a triazole substituent. Activity: Acts as an auxin mimic, regulating Arabidopsis root and shoot growth .
Comparative Data Tables
Key Research Findings
Substituent Impact on Bioactivity :
- Arylthiourea groups enhance COX-2 selectivity, while methylenedioxybenzyl substitutions improve thermal stability .
- Trichloroethyl-thiourea derivatives show 10-fold higher COX-2 inhibition compared to parent acetamides .
Synthetic Challenges :
Structural-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., Cl, F) on aromatic rings enhance receptor binding, as seen in auxin analogs .
Preparation Methods
Classical Amide Bond Formation via Intermediate Acid Synthesis
The synthesis of N-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide typically involves a two-step process:
- Preparation of 2,4-dichlorophenoxyacetic acid.
- Amidation with 4-chloroaniline.
Synthesis of 2,4-Dichlorophenoxyacetic Acid
The chlorinated phenoxyacetic acid intermediate is synthesized via a chlorination reaction optimized for regioselectivity and yield. A patented method (CN104447290A) outlines the following steps:
Procedure:
- Alkaline Hydrolysis : Chloroacetic acid is dissolved in sodium hydroxide (NaOH) solution, followed by the addition of phenol. The pH is adjusted to 11 using sodium bicarbonate to form phenoxyacetic acid.
- Chlorination : Phenoxyacetic acid is reacted with chlorine gas in a mixed acetic acid-water solvent containing iron phthalocyanine (FePC) as a catalyst. The reaction proceeds at 75°C for 35–50 minutes, yielding 2,4-dichlorophenoxyacetic acid with >98% purity.
Key Reaction Parameters :
| Parameter | Value/Range |
|---|---|
| Catalyst (FePC) | 0.1 mol% of substrate |
| Temperature | 75°C |
| Reaction Time | 35–50 minutes |
| Yield | 98–99.7% |
This method minimizes byproducts such as 2,6-dichloro and trichloro derivatives through precise pH control and catalytic selectivity.
Catalytic Chlorination and Amidation
Role of Iron Phthalocyanine in Chlorination
Iron phthalocyanine (FePC) enhances chlorination efficiency by acting as a Lewis acid catalyst, directing electrophilic substitution to the para position of the phenoxy group. This selectivity is critical for achieving >98% 2,4-dichloro isomer purity.
Amidation of 2,4-Dichlorophenoxyacetic Acid
The acid is converted to the corresponding acetamide via two primary routes:
Route 1: Acid Chloride Intermediate
- Chlorination : 2,4-Dichlorophenoxyacetic acid is treated with thionyl chloride (SOCl₂) to form 2,4-dichlorophenoxyacetyl chloride.
- Coupling : The acid chloride reacts with 4-chloroaniline in dichloromethane at 0–5°C, yielding the target acetamide.
Typical Conditions :
- Base: Triethylamine (2 equiv)
- Solvent: Dichloromethane
- Temperature: 0–5°C
- Yield: 85–92%
Route 2: Direct Coupling Using Carbodiimide Reagents
A one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid for amide bond formation.
Optimized Protocol :
| Component | Quantity |
|---|---|
| 2,4-Dichlorophenoxyacetic acid | 1.0 equiv |
| 4-Chloroaniline | 1.2 equiv |
| EDC·HCl | 1.5 equiv |
| HOBt | 1.5 equiv |
| Solvent | Dichloromethane |
| Reaction Time | 12 hours |
| Yield | 88–94% |
Industrial-Scale Production and Purification
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance mixing and heat transfer during chlorination. Key advantages include:
Crystallization and Recrystallization
Crude product is purified via ice-water bath crystallization, followed by recrystallization from ethanol or ethyl acetate. This step removes residual 2,6-dichloro isomers and unreacted starting materials.
Purification Data :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Purity Post-Recrystallization | 99.7% |
| Recovery Rate | 92–95% |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Acid Chloride Route | 85–92% | 98.5% | Moderate |
| EDC/HOBt Coupling | 88–94% | 99.2% | High |
| Industrial Flow Process | 99.5% | 99.7% | Very High |
The EDC/HOBt method offers superior purity but higher reagent costs, while flow reactors balance yield and scalability for mass production.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide, and what factors influence yield optimization?
- Methodology : The compound is synthesized via coupling reactions between 2-(2,4-dichlorophenoxy)acetic acid and substituted anilines. For example, a two-step process involves:
Activation : React 2-(2,4-dichlorophenoxy)acetic acid with thionyl chloride (SOCl₂) to form the acid chloride.
Amidation : React the acid chloride with 4-chloroaniline in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C for 3–6 hours .
- Yield Optimization : Key factors include stoichiometric ratios (1:1.2 molar ratio of acid to amine), solvent choice (polar aprotic solvents enhance reactivity), and temperature control (low temperatures minimize side reactions). Post-synthesis purification via column chromatography (hexane:EtOAc gradients) improves purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C-NMR identifies functional groups (e.g., aromatic protons at δ 7.2–7.4 ppm, acetamide carbonyl at δ ~170 ppm). Multiplicity patterns confirm substitution on the phenyl rings .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 354.0 for related analogs) .
Advanced Research Questions
Q. How do researchers design experiments to evaluate the biological activity of this compound against microbial pathogens?
- Experimental Design :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like ciprofloxacin .
- Enzyme Inhibition : Screen against target enzymes (e.g., cytochrome P450) using fluorometric assays. IC₅₀ values are calculated from dose-response curves .
- Data Interpretation : Compare activity to structurally similar compounds (e.g., analogs with fluorobenzoyl groups show enhanced potency due to electron-withdrawing effects) .
Q. What strategies are employed to resolve contradictions in reported biological activities of structurally similar acetamide derivatives?
- Meta-Analysis : Compare datasets across studies while controlling for variables like assay conditions (pH, temperature) and compound purity. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
- Structural Re-Evaluation : Use X-ray crystallography to verify molecular conformation. In related compounds, intramolecular hydrogen bonds (e.g., C–H⋯O) can alter bioactivity by stabilizing active conformations .
Q. What are the key considerations in crystallographic analysis of this compound, and how do intermolecular interactions influence its solid-state properties?
- Crystallography Protocol :
Grow single crystals via slow evaporation (toluene/ethanol).
Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) on a CCD diffractometer.
Solve structures with SHELX and refine using full-matrix least squares (R-factor < 0.05) .
- Intermolecular Interactions : Hydrogen bonds (N–H⋯O, C–H⋯O) and π-π stacking between aromatic rings stabilize crystal packing. These interactions correlate with solubility and melting points .
Q. How is computational chemistry applied to predict the reactivity and interaction mechanisms of this compound with biological targets?
- Docking Studies : Use AutoDock Vina to model ligand binding to enzyme active sites (e.g., fungal CYP51). Parameters include grid box dimensions (60 × 60 × 60 Å) and Lamarckian genetic algorithms .
- DFT Calculations : Gaussian 09 optimizes geometry at the B3LYP/6-311G** level to predict electrostatic potential maps and frontier molecular orbitals (HOMO-LUMO gaps indicate reactivity) .
Q. What are the critical parameters in structure-activity relationship (SAR) studies for optimizing the pharmacological profile of this compound derivatives?
- SAR Variables :
- Electron-Withdrawing Groups : Chlorine at the 2,4-positions on phenoxy enhances lipophilicity and membrane penetration .
- Amide Substitution : Bulky substituents (e.g., 4-chlorophenyl) reduce metabolic degradation but may sterically hinder target binding .
- Experimental Validation : Synthesize analogs with systematic substitutions (e.g., -F, -OCH₃) and compare bioactivity and pharmacokinetic profiles (e.g., logP, plasma stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
